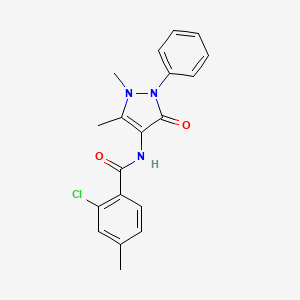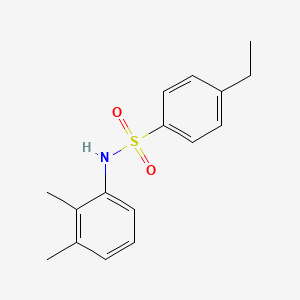![molecular formula C23H26N2O6 B5315655 isopropyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5315655.png)
isopropyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields, including medicinal chemistry, drug development, and material science. This compound is a member of the acrylate family and is commonly referred to as IBNAM.
作用機序
The mechanism of action of IBNAM is not yet fully understood, but studies suggest that it may work by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation. It may also induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
IBNAM has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosine kinase, which is involved in cancer cell proliferation. Additionally, IBNAM has been shown to possess antioxidant properties, which may help protect cells from oxidative damage and inflammation.
実験室実験の利点と制限
One of the main advantages of IBNAM is its high purity and stability, which make it an ideal candidate for use in laboratory experiments. However, its high cost and limited availability may be a limitation for some researchers.
将来の方向性
There are several future directions for research on IBNAM. One potential direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, research could focus on developing new synthetic methods for IBNAM that are more cost-effective and environmentally friendly. Finally, studies could explore the potential use of IBNAM in material science, such as in the development of new polymers and coatings.
In conclusion, IBNAM is a chemical compound with significant potential for use in various fields, particularly in drug development and medicinal chemistry. Its unique properties and promising results in scientific research make it a promising candidate for further investigation and development.
合成法
The synthesis of IBNAM involves the reaction of isopropyl acrylate with 4-isobutoxybenzoyl chloride and 3-nitroaniline in the presence of a base catalyst. The reaction proceeds through an intermediate stage, which is then subjected to purification and isolation to obtain the final product.
科学的研究の応用
IBNAM has been extensively studied for its potential use in drug development and medicinal chemistry. It has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, IBNAM has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
propan-2-yl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-15(2)14-30-20-10-8-18(9-11-20)22(26)24-21(23(27)31-16(3)4)13-17-6-5-7-19(12-17)25(28)29/h5-13,15-16H,14H2,1-4H3,(H,24,26)/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUXYILCLZMMAU-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-methoxyphenyl)butanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5315577.png)
![2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5315583.png)
![4-(2-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5315589.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315594.png)
![5-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5315600.png)
![4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5315614.png)
![5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5315618.png)


![8-ethoxy-3-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5315628.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315639.png)


![[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride](/img/structure/B5315672.png)